1-[4-(3-Bromoprop-1-yn-1-yl)phenyl]ethan-1-one
Overview
Description
1-[4-(3-Bromoprop-1-yn-1-yl)phenyl]ethan-1-one is a chemical compound characterized by a bromo-substituted propargyl group attached to a phenyl ring, which is further connected to an ethanone moiety
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 4-bromophenylacetic acid or 4-bromophenylacetonitrile as starting materials.
Reaction Steps:
Industrial Production Methods: On an industrial scale, the compound can be synthesized using continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to minimize by-products and ensure high purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the bromo group to a hydroxyl group, resulting in the formation of alcohols.
Substitution: Substitution reactions can replace the bromo group with other functional groups, such as amines or alkyl groups.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura or Heck reactions, to form biaryl compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Nucleophiles such as ammonia (NH₃) or alkyl halides are used for substitution reactions.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh₃)₄) and boronic acids are commonly employed in coupling reactions.
Major Products Formed:
Oxidation Products: Carboxylic acids and ketones.
Reduction Products: Alcohols.
Substitution Products: Amines and alkylated derivatives.
Coupling Products: Biaryl compounds.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in organic synthesis, particularly in the construction of complex molecular architectures.
Biology: It serves as a building block for the synthesis of bioactive molecules, including potential pharmaceuticals.
Medicine: The compound's derivatives are explored for their therapeutic potential in treating various diseases.
Industry: It is utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism by which 1-[4-(3-Bromoprop-1-yn-1-yl)phenyl]ethan-1-one exerts its effects depends on its specific application. For instance, in pharmaceutical research, its derivatives may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular pathways involved can vary widely based on the specific biological context.
Comparison with Similar Compounds
1-Bromo-4-(3-bromoprop-1-ynyl)benzene: Similar in structure but lacks the ethanone group.
1-(3-Bromoprop-1-yn-1-yl)adamantane: Contains a different aromatic system.
3-Bromoprop-1-yne: A simpler compound without the phenyl ring.
This comprehensive overview highlights the significance of 1-[4-(3-Bromoprop-1-yn-1-yl)phenyl]ethan-1-one in various scientific fields. Its unique structure and versatile reactivity make it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
1-[4-(3-bromoprop-1-ynyl)phenyl]ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrO/c1-9(13)11-6-4-10(5-7-11)3-2-8-12/h4-7H,8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQIWRLPDJMDQFS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C#CCBr | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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